p-Aminophenethyltrimethylammonium

Description

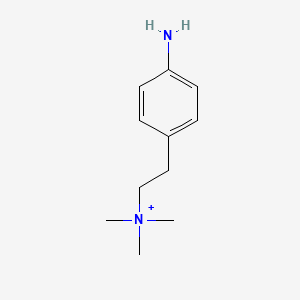

p-Aminophenethyltrimethylammonium (pAP) is a quaternary ammonium compound widely studied for its specificity as a sympathetic ganglion stimulant. Its structure consists of a phenethyl backbone with a para-aminophenyl group and a trimethylammonium moiety. pAP exhibits high selectivity for nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, with minimal activity on postganglionic muscarinic receptors, making it a valuable pharmacological tool .

Key properties include:

- Mechanism: Competitive agonist at ganglionic nAChRs, with log affinity constants (log K) comparable to hexamethonium, a classic ganglionic blocker .

- Specificity: Unlike other ganglion stimulants (e.g., nicotine, dimethylphenylpiperazinium), pAP shows negligible muscarinic or atropine-like activity in tissues like guinea pig ileum .

Properties

CAS No. |

24620-02-8 |

|---|---|

Molecular Formula |

C11H19N2+ |

Molecular Weight |

179.28 g/mol |

IUPAC Name |

2-(4-aminophenyl)ethyl-trimethylazanium |

InChI |

InChI=1S/C11H19N2/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3/q+1 |

InChI Key |

PXCZGGGXBGRWBU-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)N |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)N |

Other CAS No. |

24620-02-8 |

Synonyms |

4-aminophenethyltrimethylammonium 4-aminophenethyltrimethylammonium iodide p-aminophenethyltrimethylammonium PAPETA para-aminophenethyltrimethyammonium |

Origin of Product |

United States |

Comparison with Similar Compounds

Ortho-Isomer: o-Aminophenethyltrimethylammonium (oAP)

The ortho-isomer (oAP) demonstrates distinct pharmacological behavior:

- Receptor Activity : Exhibits muscarine-like properties, as shown by dose ratios <1 in hexamethonium antagonism assays (Fig. 1, ). This contrasts with pAP’s competitive antagonism (dose ratios ~20) .

- Potency: Lower ganglionic specificity due to steric hindrance from the ortho-amino group, reducing nAChR binding efficiency .

Phenethyltrimethylammonium Derivatives

Several derivatives with modified substituents were evaluated (Table 1):

Key Findings :

- Hydrophobic substituents (e.g., C6H11) reduce specificity and introduce partial agonism.

- Electron-withdrawing groups (e.g., m-CF3) abolish activity, while methyl/alkoxy groups enhance blocking effects .

Comparison with Other Ganglion Stimulants

Dimethylphenylpiperazinium (DMPP)

Lobeline

Nicotine

- Muscarinic Activity : At high concentrations, nicotine activates postganglionic muscarinic receptors, unlike pAP .

- Dose Ratios: Non-linear hexamethonium antagonism, indicating non-competitive binding .

Mechanistic Insights from Hexamethonium Antagonism

Hexamethonium’s antagonism of pAP follows competitive kinetics (dose ratio ~20), consistent with shared binding sites on nAChRs (Fig. 1, ). In contrast:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.